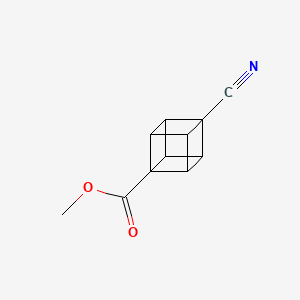

methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H11NO2·HCl . It appears as a white to light yellow powder or crystal .

Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions .Applications De Recherche Scientifique

Structural Analysis and Substituent Effects

The study by Irngartinger et al. (1999) explored the crystal structures of various cubane derivatives, including those related to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate," by means of X-ray diffraction analysis. The research highlighted how substituents like fluorine, chlorine, and ester groups affect the bond lengths within the cubane skeleton, providing insight into the electronic and steric influences of different substituents on the cubane framework (Irngartinger, Strack, Gredel, Dreuw, & Della, 1999).

Catalytic Reactions Involving Carboxylates

Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates as substrates. This research is pertinent to "this compound" as it involves the functionalization of carboxylate derivatives, potentially opening pathways for the modification or synthesis of related compounds (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) investigated the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which is relevant to the research on "this compound" by illustrating the potential biological activities of structurally complex carboxylates (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

N-Heterocyclic Carbene Complexes

Glas (2001) reported the methylation of imidazolylcyclohexanol derivatives to produce imidazolium iodides, which are further used to synthesize carbene complexes. This study is indirectly related to "this compound" by showcasing the versatility of methylated compounds in forming complexes that have applications in catalysis and material science (Glas, 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-cyanocubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWWJLDCZLPNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)